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Introduction
Vepdegestrant (formerly ARV-471) is a pioneering, orally bioavailable PROteolysis TArgeting

Chimera (PROTAC) in late-stage clinical development for the treatment of estrogen receptor-

positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2]

[3][4] Co-developed by Arvinas and Pfizer, vepdegestrant represents a novel therapeutic

modality designed to induce the degradation of the estrogen receptor, a key driver of tumor

growth in the majority of breast cancers.[5] This document provides a comprehensive technical

overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of vepdegestrant,

summarizing key preclinical and clinical data, detailing experimental methodologies, and

illustrating its mechanism of action.

Pharmacodynamics: Mechanism of Action
Vepdegestrant functions as a heterobifunctional molecule, simultaneously binding to the

estrogen receptor and the E3 ubiquitin ligase cereblon (CRBN). This binding facilitates the

formation of a ternary complex, leading to the ubiquitination of the estrogen receptor and its

subsequent degradation by the proteasome. This event-driven catalytic mechanism allows a

single molecule of vepdegestrant to induce the degradation of multiple ER proteins, resulting in
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a profound and sustained suppression of ER signaling. Preclinical studies have demonstrated

that vepdegestrant induces over 80% degradation of ER in ER+ breast cancer cell lines within

four hours.
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Caption: Mechanism of action of vepdegestrant.

Pharmacodynamics: Preclinical and Clinical Data
Vepdegestrant has demonstrated potent ER degradation and antitumor activity in both

preclinical models and clinical trials.
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Table 1: Preclinical Pharmacodynamic Data
Parameter Cell Line/Model Result Reference

ER Degradation
ER+ Breast Cancer

Cell Lines

>80% degradation

within 4 hours

DC50
ER+ Breast Cancer

Cell Lines
~1-2 nM

Tumor Growth

Inhibition (TGI)

MCF7 CDX Model (3

mg/kg, po, qd)
85% TGI

Tumor Growth

Inhibition (TGI)

MCF7 CDX Model (10

mg/kg, po, qd)
98% TGI

Tumor Growth

Inhibition (TGI)

MCF7 CDX Model (30

mg/kg, po, qd)
120% TGI

ER Degradation in

vivo

MCF7 CDX Model (30

mg/kg)
>94%

Table 2: Clinical Pharmacodynamic and Efficacy Data
(Phase 3 VERITAC-2 Trial)

Parameter
Patient
Population

Vepdegestrant
(200 mg QD)

Fulvestrant Reference

Progression-Free

Survival (PFS)
ESR1-mutant 5.0 months 2.1 months

Clinical Benefit

Rate
ESR1-mutant 42.1% 20.2%

Objective

Response Rate
ESR1-mutant 18.6% 4.0%

ER Degradation

in Tumor Tissue

ER+/HER2-

mBC

Median: 69%,

Mean: 71%
N/A

Pharmacokinetics: Preclinical Data
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The pharmacokinetic profile of vepdegestrant has been characterized in multiple preclinical

species.

Table 3: Pharmacokinetic Parameters of Vepdegestrant
in Rodents and Dogs

Species Dose
CL
(mL/h/kg)

Vss
(L/kg)

T1/2 (h) F (%)
Referenc
e

Mouse 2 mg/kg IV 313.3 1.434 3.637 17.91

Mouse
5 mg/kg

PO
- - - 59

Rat 2 mg/kg IV 1053 4.432 3.970 24.12

Rat
5 mg/kg

PO
- - 15 24

Dog N/A

3.0

(mL/min/kg

)

2.4 11 5

Table 4: In Vitro Metabolic Stability in Liver Microsomes
Species Stability Reference

Mouse Stable

Rat Moderate

Dog Stable

Human Stable

Pharmacokinetics: Clinical Data
In a Phase 1/2 study (NCT04072952), vepdegestrant demonstrated a dose-dependent

increase in exposure.
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Table 5: Human Pharmacokinetic Parameters (Phase 1
Study in Japanese Patients)

Parameter
Single Dose (200
mg)

Multiple Doses (200
mg QD)

Reference

Geometric Mean

Cmax
630.9 ng/mL 1056 ng/mL

Geometric Mean

AUC24
10,400 ng∙hr/mL 18,310 ng∙hr/mL

Median Tmax 4.74 h 4.69 h

Experimental Protocols
LC-MS/MS Method for Vepdegestrant Quantification in
Rodent Plasma
This method was developed and validated for the quantification of vepdegestrant in mouse and

rat plasma.

Sample Preparation: Protein precipitation was performed by adding acetonitrile to plasma

samples. The mixture was vortexed and centrifuged, and the supernatant was collected for

analysis.

Chromatography: A reverse-phase C18 column was used with a mobile phase consisting of

10 mM ammonium formate in distilled water and acetonitrile.

Mass Spectrometry: Tandem mass spectrometry was performed using selective-reaction

monitoring in the positive ionization mode. The ion transition for vepdegestrant was m/z

724.3 → 396.3.

Linearity: The method demonstrated linearity from 1 to 1000 ng/mL in both mouse and rat

plasma.

Experimental Workflow: LC-MS/MS Quantification
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Caption: Workflow for LC-MS/MS quantification.

In Vitro ER Degradation Assay
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Cell Lines: ER+ breast cancer cell lines, such as MCF-7, were used.

Treatment: Cells were treated with varying concentrations of vepdegestrant for specified time

periods (e.g., 4 hours).

Analysis: ER protein levels were quantified by methods such as Western blotting or ELISA to

determine the extent of degradation.

In Vivo Tumor Growth Inhibition Studies
Animal Models: Immunocompromised mice bearing ER+ breast cancer xenografts (e.g.,

MCF7) were utilized.

Dosing: Vepdegestrant was administered orally, once daily, at various dose levels.

Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition

compared to vehicle-treated controls.

Clinical Trial Protocols (NCT04072952 & VERITAC-2)
Study Design: These were multicenter, open-label studies. VERITAC-2 was a randomized

Phase 3 trial comparing vepdegestrant to fulvestrant.

Patient Population: Patients with ER+/HER2- advanced or metastatic breast cancer who had

progressed on prior therapies.

Pharmacokinetic Sampling: Blood samples were collected at specified time points after

single and multiple doses to determine plasma concentrations of vepdegestrant.

Pharmacodynamic Assessments: Tumor biopsies were performed in a subset of patients to

assess ER degradation. Efficacy was evaluated based on progression-free survival, overall

response rate, and clinical benefit rate.

Conclusion
Vepdegestrant has demonstrated a favorable pharmacokinetic and pharmacodynamic profile in

both preclinical and clinical settings. Its novel mechanism of action, leading to potent and

sustained ER degradation, translates into significant anti-tumor efficacy, particularly in patients
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with ESR1 mutations. The oral bioavailability and manageable safety profile further support its

potential as a new standard-of-care endocrine therapy for ER+/HER2- breast cancer. Ongoing

and future clinical trials will continue to delineate the full therapeutic potential of this first-in-

class PROTAC ER degrader.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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